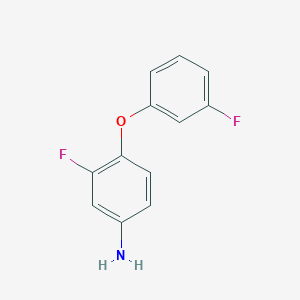![molecular formula C29H31N3O3 B2486823 2-(2-(4-(5-phenylpentanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034569-64-5](/img/structure/B2486823.png)
2-(2-(4-(5-phenylpentanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of complex organic molecules that often exhibit a wide range of biological activities. These compounds are typically synthesized through multi-step organic reactions, involving the formation of piperazine derivatives and the incorporation of benzo[de]isoquinoline dione moiety.
Synthesis Analysis
The synthesis of similar complex molecules often involves halocyclization reactions, as detailed by Yu. L. Zborovskii et al. (2011), where cyclization of related compounds by the action of halogens or sulfuryl chloride can yield hydrohalides and diones (Zborovskii et al., 2011).
Molecular Structure Analysis
Crystal structure analysis, such as the study by Z. G. Aliev et al. (1997), provides insights into the molecular conformation, arrangement, and interactions within crystals of similar compounds, aiding in understanding the molecular structure through X-ray structural analysis (Aliev et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving compounds with piperazine and benzo[de]isoquinoline dione moieties, such as ene-type reactions and radical cyclization, showcase the reactivity and the types of transformations these compounds can undergo. For instance, W. Bottomley et al. (1980) explored ene-type reactions indicating how acyl groups can be transferred in reactions involving similar structures (Bottomley et al., 1980).
Aplicaciones Científicas De Investigación
Luminescent Properties and Photo-induced Electron Transfer
Research has demonstrated the luminescent properties and photo-induced electron transfer (PET) capabilities of naphthalimide derivatives with piperazine substituents, closely related to the compound . These compounds exhibit fluorescence that can be modulated by pH, making them potential candidates for pH probes and studies involving PET from alkylated amine donors to naphthalimide moieties (Gan et al., 2003).
Cyclization Reactions
The cyclization of related compounds has been explored, showcasing the reactivity and functionalization potential of such structures through the action of halogens or sulfuryl chloride. These reactions lead to the formation of hydrohalides and further derivatization to produce compounds with varied biological and chemical properties (Zborovskii et al., 2011).
Fluorescent Ligands for Receptor Visualization
A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives, including the discussed compound's analogs, were synthesized and evaluated for their affinity to 5-HT1A receptors and fluorescence properties. These compounds have shown potential for visualizing 5-HT1A receptors overexpressed in cells, indicating their usefulness in receptor binding studies and cellular imaging (Lacivita et al., 2009).
Formaldehyde Detection
Derivatives of the discussed compound have been designed for rapid and facile fluorimetric detection of formaldehyde, offering advantages in terms of time efficiency compared to other derivatization reagents. This application highlights the compound's utility in developing sensitive and quick response sensors for environmental and analytical chemistry (Dong et al., 2016).
Heterocyclic Compound Synthesis
Research into the synthesis of functionalized heterocycles using derivatives of the discussed compound as intermediates emphasizes the versatility of these structures in organic synthesis. These studies provide insights into the methodologies for constructing complex heterocyclic systems, potentially useful in the development of pharmaceuticals and materials science (Kabirifard et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[4-(5-phenylpentanoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c33-26(15-5-4-10-22-8-2-1-3-9-22)31-19-16-30(17-20-31)18-21-32-28(34)24-13-6-11-23-12-7-14-25(27(23)24)29(32)35/h1-3,6-9,11-14H,4-5,10,15-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGOVWPHVPABMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)CCCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


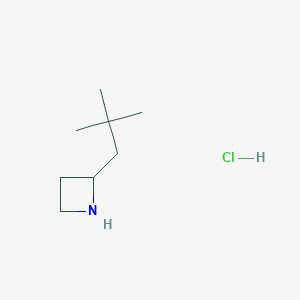
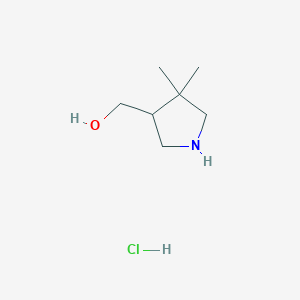
![3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2486744.png)
![1-butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2486745.png)
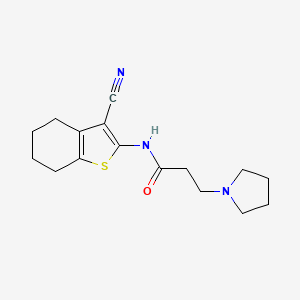
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2486749.png)
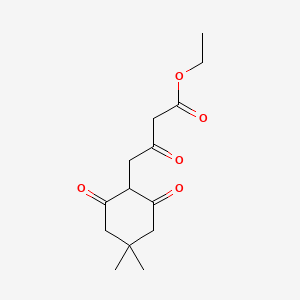
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2486752.png)
![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2486755.png)
![4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2486757.png)
![N-{1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}but-2-ynamide](/img/structure/B2486758.png)
![2-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2486759.png)
